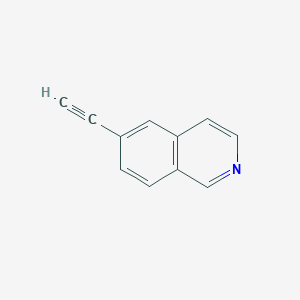
6-乙炔基异喹啉
描述
6-Ethynylisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. It is characterized by the presence of an ethynyl group attached to the sixth position of the isoquinoline ring. This compound is a yellow crystalline solid, soluble in organic solvents, and has garnered significant attention due to its potential biological and industrial applications.
科学研究应用
6-Ethynylisoquinoline has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as an antimalarial agent and its efficacy against various strains of Plasmodium falciparum.
Industry: 6-Ethynylisoquinoline is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylisoquinoline typically involves the reaction of 6-(2-(trimethylsilyl)ethynyl)isoquinoline with potassium carbonate in methanol. The reaction is carried out for one hour, followed by dilution with ethyl acetate and water, and subsequent purification through flash chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for 6-Ethynylisoquinoline are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to achieve the desired yield and purity.
化学反应分析
Types of Reactions: 6-Ethynylisoquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield tetrahydroisoquinoline derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the isoquinoline ring.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
作用机制
The mechanism of action of 6-Ethynylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in its potential antimalarial activity, it may inhibit key enzymes or pathways essential for the survival and replication of the Plasmodium parasite . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Isoquinoline: The parent compound of 6-Ethynylisoquinoline, lacking the ethynyl group.
6-Chloroisoquinoline: A similar compound with a chlorine atom at the sixth position instead of an ethynyl group.
6-Methylisoquinoline: A compound with a methyl group at the sixth position.
Uniqueness: 6-Ethynylisoquinoline is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
6-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVHAJIBKHAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728454 | |
| Record name | 6-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015070-57-1 | |
| Record name | 6-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
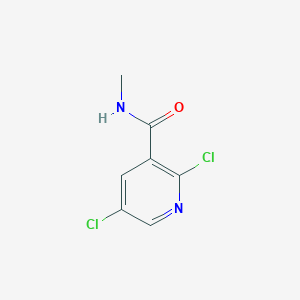
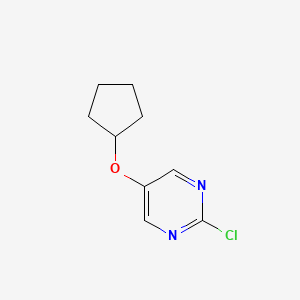

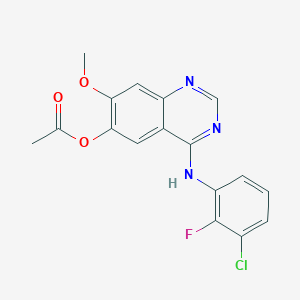
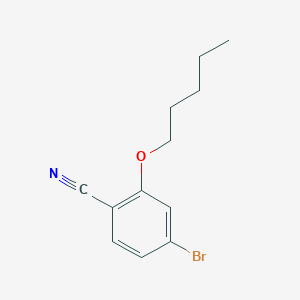
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
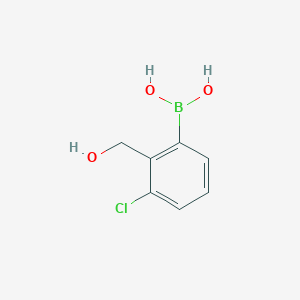
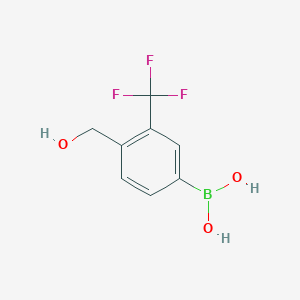
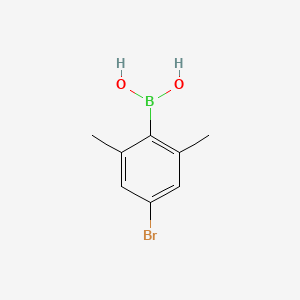
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)

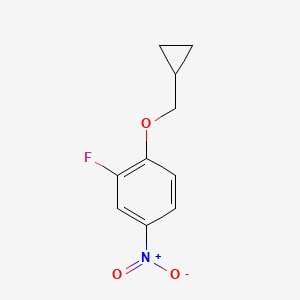
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
